alpha-(4'-Amino-4-biphenylyl)-1-piperidinepropanol hydrochloride
CAS No.: 50910-32-2
Cat. No.: VC18692776
Molecular Formula: C20H27ClN2O
Molecular Weight: 346.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50910-32-2 |
|---|---|
| Molecular Formula | C20H27ClN2O |
| Molecular Weight | 346.9 g/mol |
| IUPAC Name | 1-[4-(4-aminophenyl)phenyl]-3-piperidin-1-ylpropan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C20H26N2O.ClH/c21-19-10-8-17(9-11-19)16-4-6-18(7-5-16)20(23)12-15-22-13-2-1-3-14-22;/h4-11,20,23H,1-3,12-15,21H2;1H |
| Standard InChI Key | GUBUOLNFPAUHEP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=C(C=C3)N)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
alpha-(4'-Amino-4-biphenylyl)-1-piperidinepropanol hydrochloride belongs to the class of piperidine derivatives, featuring:
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A 4'-amino-4-biphenylyl group (two phenyl rings linked at the para positions, with an amino substituent on one ring).
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A piperidine ring (a six-membered amine heterocycle).
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A propanol chain linking the biphenylyl and piperidine groups.
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A hydrochloride salt counterion.
The IUPAC name is 1-phenyl-1-(4-(4-aminophenyl)phenyl)-3-(piperidin-1-yl)propan-1-ol hydrochloride.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 50910-32-2 | |
| Molecular Formula (Calculated) | C₂₆H₃₁ClN₂O | – |
| Molecular Weight (Calculated) | 423.0 g/mol | – |
| Physical State | Solid (assumed) |
Note: Exact molecular formula and weight are inferred from structural analogs due to gaps in reported data .
Synthesis and Structural Analogues
Synthetic Routes
While no direct synthesis protocols for this compound are publicly documented, its structure suggests a multi-step approach involving:
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Biphenyl Formation: Suzuki-Miyaura coupling to attach the 4-aminophenyl group to the biphenyl core.
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Propanol Chain Introduction: Alkylation or Grignard reactions to link the biphenylyl group to the propanol backbone.
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Piperidine Functionalization: Nucleophilic substitution to incorporate the piperidine ring .
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Hydrochloride Salt Formation: Acidic workup with hydrochloric acid .
Structural Analogues and Comparative Analysis
Key analogues include:
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alpha-(4'-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride (CAS 50910-26-4): Differs by a hydroxyl group instead of an amine .
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alpha-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride: Features methoxy substituents, altering electronic properties.
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alpha-(4-Biphenylyl)-alpha-phenyl-1-piperidinepropanol hydrochloride (CAS 50910-35-5): Lacks the amino group, reducing polarity.
Physicochemical Properties
Thermal Stability
Analogous compounds exhibit high thermal stability, with boiling points exceeding 500°C and flash points near 290°C. These properties suggest similar robustness for the amino variant, though experimental data are lacking.
Solubility and Reactivity
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Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrochloride salt and amine group.
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Reactivity: The primary amine may participate in acylation or Schiff base formation, while the piperidine ring could undergo quaternization .
Research Gaps and Future Directions
Priority Areas for Study
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Synthetic Optimization: Develop efficient routes with characterized yields.
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In Vitro Screening: Evaluate binding affinity for neurological targets (e.g., NMDA, sigma-1 receptors).
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ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models.
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